molecular formula C13H21NO6 B13255766 1-[(tert-Butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid

1-[(tert-Butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid

Cat. No.: B13255766
M. Wt: 287.31 g/mol
InChI Key: JPLHVHCXTSBGTI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptor Validation

The International Union of Pure and Applied Chemistry (IUPAC) name 1-[(tert-butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid is derived from the compound’s structural features. The parent heterocycle is piperidine, a six-membered ring containing one nitrogen atom. Substituents are assigned positions based on IUPAC numbering rules:

  • Position 1 : A tert-butoxycarbonyl (Boc) group, a protective moiety commonly used in peptide synthesis.
  • Position 2 : A carboxymethyl group (-CH2COOH).
  • Position 4 : A carboxylic acid (-COOH).

The structural validity of this nomenclature is confirmed by the SMILES notation O=C(C1CC(CC(O)=O)N(C(OC(C)(C)C)=O)CC1)O , which encodes the piperidine ring, substituent positions, and functional groups. The molecular formula C13H21NO6 (molecular weight: 287.31 g/mol) aligns with the compound’s atomic composition.

Parameter Value
IUPAC Name 1-[(tert-butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid
Molecular Formula C13H21NO6
Molecular Weight 287.31 g/mol
SMILES O=C(C1CC(CC(O)=O)N(C(OC(C)(C)C)=O)CC1)O
Functional Groups Boc, carboxymethyl, carboxylic acid

The Boc group at position 1 is a tert-butyl ester of a carbonyl group, while the carboxymethyl and carboxylic acid groups introduce two acidic protons, influencing the compound’s reactivity and solubility.

CAS Registry Number Analysis and Isomer-Specific Differentiation

The compound is uniquely identified by the CAS Registry Number 2059971-76-3 , which distinguishes it from structurally similar piperidine derivatives. For example:

Compound Name CAS Number Key Structural Differences
1-[(tert-butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid 2059971-76-3 Substituents at positions 1, 2, and 4
1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid 51063818 Bipiperidine backbone
1-[(tert-butoxy)carbonyl]-4-[(2,5-dimethylphenyl)methyl]piperidine-4-carboxylic acid N/A Aryl-methyl substitution at position 4

The absence of stereochemical indicators in the CAS registry entry (e.g., R or S configurations) suggests the compound is either racemic or stereochemistry is unspecified. Isomer differentiation hinges on substituent placement: altering the position of the carboxymethyl or carboxylic acid groups would yield distinct CAS numbers.

Comparative Analysis of Synonyms in Chemical Databases

Chemical databases and commercial catalogs use varying synonyms for this compound, though systematic IUPAC names remain consistent. Key examples include:

Database/Supplier Synonym(s)
BLD Pharmatech 1-[(tert-Butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid
ChemBuyersGuide BD00837718, A1100170
PubChem 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid (structural analog)

Notably, suppliers like BLD Pharmatech prioritize IUPAC-compliant names, while procurement platforms use alphanumeric codes (e.g., BD00837718) for inventory tracking. Structural analogs, such as bipiperidine derivatives, are distinguished by unique registry numbers and substitution patterns.

Properties

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

2-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-5-4-8(11(17)18)6-9(14)7-10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

JPLHVHCXTSBGTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Multi-step Route Involving Heterocyclic Formation

The most common approach involves:

  • Step 1: Formation of a substituted piperidine ring via cyclization or heterocyclic ring construction.
  • Step 2: Introduction of the carboxymethyl substituent at the 2-position.
  • Step 3: Protection of the amino group with a Boc group.
  • Step 4: Oxidation or functionalization to introduce the carboxylic acid at the 4-position.

This route emphasizes the use of intermediate heterocyclic compounds such as piperidines derived from precursor aromatic or acyclic compounds.

Direct Functionalization of Piperidine Derivatives

An alternative involves starting from commercially available piperidine derivatives, followed by selective functionalization:

  • Carboxymethylation: Using reagents like chloroacetic acid derivatives or formaldehyde in the presence of base.
  • Protection: Boc protection achieved via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Oxidation: Introduction of the carboxylic acid group at the 4-position through oxidation of suitable precursors, such as methyl or benzyl derivatives.

Specific Preparation Methods

Method Based on Patent WO2019232010A1

This patent describes a process for synthesizing a related piperidine derivative, which can be adapted for the target compound:

  • Starting Material: 2-bromobenzaldehyde reacts with alkyl 3-oxobutanoate in the presence of piperidine to form diacetylated intermediates.
  • Subsequent Steps: Hydrolysis with alkali metals (e.g., potassium hydroxide) to yield pentanedioic acid derivatives.
  • Amidation and Cyclization: Reaction with ammonia or urea to form piperidine rings substituted at specific positions.
  • Final Steps: Reduction and functional group modifications to introduce the carboxymethyl group and protect the amine with Boc.

Route Involving Carboxymethylation of Piperidine

  • Step 1: Starting from piperidine, perform selective N-alkylation with chloroacetic acid derivatives to introduce the carboxymethyl group.
  • Step 2: Protect the amino group with Boc anhydride in the presence of a base such as triethylamine.
  • Step 3: Oxidize or functionalize the 4-position to introduce the carboxylic acid, often via oxidation of side chains or via carboxylation reactions.

Use of Protecting Groups and Functional Group Interconversions

  • Boc Protection: Achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
  • Carboxymethylation: Typically involves deprotonation of the piperidine nitrogen followed by nucleophilic substitution with chloroacetic acid derivatives.
  • Oxidation to Carboxylic Acid: Performed using oxidizing agents such as potassium permanganate or chromium-based reagents under controlled conditions.

Data Table Summarizing Key Reagents and Conditions

Step Reaction Reagents Conditions Purpose References
1 Formation of piperidine ring 2-bromobenzaldehyde, alkyl 3-oxobutanoate Reflux in methanol/ethanol Heterocycle formation ,
2 Hydrolysis of ester KOH or NaOH 50-100°C, aqueous Carboxylic acid formation
3 N-alkylation Chloroacetic acid derivatives Base (NaH, K2CO3), reflux Carboxymethyl group ,
4 Protection of amine Boc2O Room temp, inert atmosphere Boc protection Standard organic synthesis
5 Oxidation at 4-position KMnO4, CrO3 Controlled temperature Carboxylic acid introduction ,

Research Findings and Optimization Insights

  • Selectivity: Boc protection during early steps prevents undesired side reactions at the amino group.
  • Scalability: Patents such as TW202116749A highlight large-scale processes involving intermediate purification and solvent recycling.
  • Yield Optimization: Use of mild oxidation conditions and controlled temperature during carboxylation improves yields and purity.
  • Environmental Considerations: Employing greener oxidants and minimizing protecting group steps reduces waste.

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-Butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide and acetic anhydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents, stereochemistry, and protecting groups, influencing reactivity and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid C₁₆H₁₉NO₆ 321.33 Benzyloxycarbonyl (Cbz) group Enhanced lipophilicity; used in peptide synthesis
(2R,4S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid C₁₂H₂₁NO₄ 243.30 Methyl group at position 2 Increased steric hindrance; chiral resolution studies
1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid C₁₄H₂₀N₂O₄ 280.33 Pyrazole moiety at position 4 Coordination chemistry; potential kinase inhibition
1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid C₁₃H₂₃NO₄ 257.33 Ethyl group at position 4 Reduced acidity; intermediate for hydrophobic analogs

Key Observations :

  • Protecting Groups : The Boc group (present in the target compound) offers superior stability under basic conditions compared to the Cbz group (benzyloxycarbonyl), which is acid-labile .
  • Substituent Effects : The carboxymethyl group in the target compound increases acidity (pKa ~2–3) and hydrogen-bonding capacity relative to alkyl-substituted analogs (e.g., methyl or ethyl groups) .
  • Stereochemistry : Isomers like (2R,4S)-Boc-2-methylpiperidine-4-carboxylic acid exhibit distinct crystallinity and biological activity due to chiral centers, as shown in X-ray diffraction studies .
Physicochemical Properties
  • Solubility: The target compound’s dual carboxylic acid groups enhance water solubility compared to mono-carboxylic analogs (e.g., Boc-piperidine-4-carboxylic acid, C₁₁H₁₉NO₄, MW 229.27) .

Biological Activity

1-[(tert-Butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid, also known by its CAS number 2165547-10-2, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-[(tert-Butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid is C12H21NO4. It features a piperidine ring substituted with carboxymethyl and tert-butoxycarbonyl groups. The structural representation can be summarized as follows:

PropertyValue
IUPAC Name(2S,4R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid
Molecular Weight243.3 g/mol
Purity97%
CAS Number2165547-10-2

Antiviral Activity

Research indicates that derivatives of piperidine compounds, including those with β-amino acid moieties, exhibit antiviral properties. For instance, compounds similar to 1-[(tert-butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid have been evaluated for their ability to inhibit viral replication. A notable study highlighted the effectiveness of certain piperidine derivatives against the tobacco mosaic virus (TMV), demonstrating protective activities at concentrations as low as 500 μg/mL .

Antibacterial and Antifungal Properties

The antibacterial potential of piperidine derivatives has been widely documented. Compounds containing similar structural motifs have shown significant activity against various bacterial strains. For example, a study reported that piperidine-based compounds exhibited potent inhibitory effects on gram-positive and gram-negative bacteria . The introduction of functional groups like the carboxymethyl moiety has been linked to enhanced antimicrobial activity.

Anti-inflammatory Effects

The anti-inflammatory properties of piperidine derivatives are attributed to their ability to modulate inflammatory pathways. In vitro studies demonstrated that these compounds could suppress the production of pro-inflammatory cytokines in activated macrophages, indicating their potential use in treating inflammatory diseases .

Study on Antiviral Mechanisms

In a study investigating the antiviral mechanisms of piperidine derivatives, it was found that certain compounds could inhibit neuraminidase activity, a critical enzyme for viral replication. The compound A-87380, structurally similar to our compound of interest, exhibited an IC50 value of 50 μM against neuraminidase . This suggests that 1-[(tert-butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid may share similar mechanisms.

In Vivo Efficacy

A recent study evaluated the in vivo efficacy of piperidine derivatives in mouse models infected with HSV-1. The results indicated that these compounds significantly reduced viral load and improved survival rates compared to untreated controls . This reinforces the potential therapeutic applications of 1-[(tert-butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid in antiviral therapies.

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